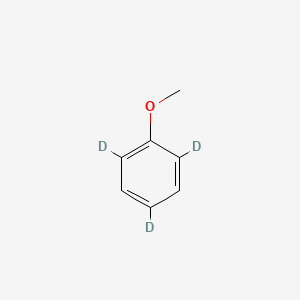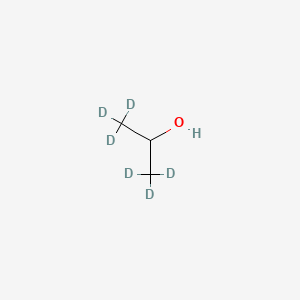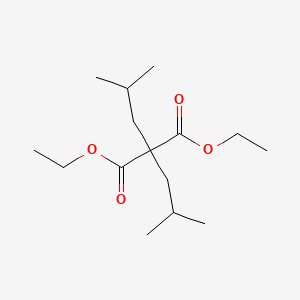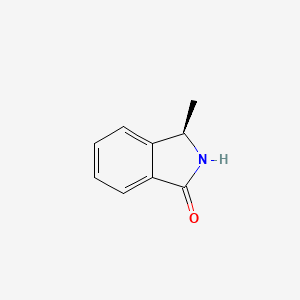
(R)-3-Methylisoindolin-1-one
Vue d'ensemble
Description
(R)-3-Methylisoindolin-1-one, also known as MI1, is an organic compound belonging to the isoindolinone family. It is a chiral, colorless solid with a melting point of 208°C and a boiling point of 310°C. MI1 has been used in various scientific research applications, such as drug discovery, drug synthesis, and drug development. It has also been found to be useful in biophysical and biochemical studies.
Applications De Recherche Scientifique
Anti-Cancer Activity
- A study by Mehta, Mangyan, and Brahmchari (2022) focused on the design, synthesis, and evaluation of a 3-methyleneisoindolin-1-one library. This library was studied for its anti-cancer activity, particularly in human breast cancer cell lines. It was found that two compounds in this library exhibited significant anti-cancer activity, highlighting the potential of isoindolin-1-one derivatives in cancer treatment (Mehta, Mangyan, & Brahmchari, 2022).
Neurochemical Studies
- Research by Wąsik et al. (2012) compared the effects of different stereoisomers of 1-methyl-1,2,3,4-tetrahydroisoquinoline on dopamine metabolism and behavior in rats. This study contributes to understanding the neurochemical properties of isoindolin-1-one derivatives and their potential therapeutic applications (Wąsik, Romańska, Michaluk, & Antkiewicz‐Michaluk, 2012).
Absorption and Solvatochromic Properties
- A study by Gutierrez et al. (2005) investigated the excited states of 2-methylisoindolin-1-one (INS) through spectroscopy and theoretical calculations. This research is vital for understanding the material properties of isoindolin-1-one derivatives, which could be beneficial in developing new materials with specific optical properties (Gutierrez, Trzcionka, Deloncle, Poteau, & Chouini-Lalanne, 2005).
Synthesis Techniques
- Cao, McNamee, and Alper (2008) described efficient approaches for synthesizing isoindolin-1-one derivatives. They utilized palladium-catalyzed reactions, highlighting advancements in synthetic chemistry that enable the creation of these compounds under mild conditions (Cao, McNamee, & Alper, 2008).
Chemosensors for Metal Ions
- A study by Wang et al. (2017) developed a rhodamine-2-thioxoquinazolin-4-one derivative as a chemosensor for Fe3+ ions. This research indicates the application of isoindolin-1-one derivatives in environmental monitoring and analytical chemistry (Wang, Chang, Wu, Zhao, Yang, Xu, Xu, & Jia, 2017).
Sonochemical Synthesis of Anticancer Agents
- Kumar et al. (2021) utilized sonochemical synthesis to create a library of 3-methyleneisoindolin-1-one derivatives as potential anticancer agents. This study demonstrates the versatility of isoindolin-1-one derivatives in drug development, particularly in cancer therapy (Kumar, Reddy, Medishetti, Ray, Bele, Hossain, Thirupataiah, Edwin, Behera, Joseph, Shenoy, & Rao, 2021).
Catalyzed Cyclocarbonylation and C-HBond Activation
- Gao, Liu, Lan, and Huang (2016) explored a novel rhodium-catalyzed oxidative cyclocarbonylation of ketimines via cleavage of two C–H bonds. This method enables the synthesis of 3-methyleneisoindolin-1-ones, demonstrating the compound's relevance in organic synthesis and catalysis (Gao, Liu, Lan, & Huang, 2016).
Oxidative Acylation and Intramolecular Cyclization
- Sharma, Park, Park, and Kim (2012) reported a rhodium-catalyzed oxidative acylation between secondary benzamides and aryl aldehydes. This method efficiently synthesizes 3-hydroxyisoindolin-1-ones, a key structural motif in medicinal chemistry (Sharma, Park, Park, & Kim, 2012).
Coupling and Formation of Complexes
- Kopylovich et al. (2008) described the nickel-mediated coupling of iminoisoindolinones and nitriles, leading to unsymmetrical 1,3,5-triazapentadienato complexes. This showcases the compound's utility in the formation of complex structures in coordination chemistry (Kopylovich, Luzyanin, Kukushkin, Haukka, & Pombeiro, 2008).
Propriétés
IUPAC Name |
(3R)-3-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-7-4-2-3-5-8(7)9(11)10-6/h2-6H,1H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPWIDIVQOFLQS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methylisoindolin-1-one | |
CAS RN |
131615-22-0 | |
| Record name | 3-Methyl-1-isoindolinone, (3R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131615220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-1-ISOINDOLINONE, (3R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X2M6E4W4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



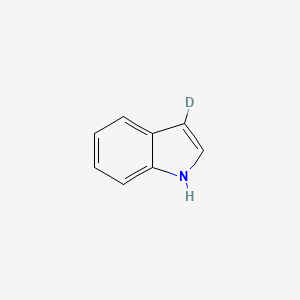
![7-Phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1365343.png)





![Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365356.png)
![Ethyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365358.png)

